3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea
Description
The compound 3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl group and a terminal phenylurea moiety.
Properties
IUPAC Name |
1-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-25-14-9-7-12(8-10-14)15(23)11-26-18-22-21-17(27-18)20-16(24)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDXQHAJYTUNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then subjected to alkylation and acylation reactions to introduce the desired substituents . The reaction conditions often involve the use of solvents like ethyl acetate and catalysts such as cesium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Alkyl halides, cesium carbonate as a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Here's information on the chemical compounds mentioned in the search results:
1. 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
- Description: This complex organic molecule belongs to the quinazolinone family, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
- Structure: It incorporates various functional groups, such as a morpholine moiety and a fluorophenyl group, which may enhance its pharmacological properties and potential applications in drug development. Its three-dimensional conformation can significantly influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
- Synthesis: The synthesis of this compound typically involves several synthetic steps. Optimizing these synthetic routes for yield and cost-effectiveness is crucial for large-scale production. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
- Potential Applications: The potential applications of this compound span several fields.
- Mechanism of Action: The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. The quinazolinone core may bind to enzymes or receptors, modulating their activity. The presence of the benzodioxole and fluorophenyl groups enhances binding affinity and specificity, while the morpholine group could improve solubility and bioavailability. Understanding these interactions is essential for predicting therapeutic effects and optimizing drug design.
2. 1-(3,4-Dichlorophenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea
- Names and Identifiers:
- Synonyms: A variety of synonyms are listed, including: 61516-60-7, 1-(3,4-dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea, Urea, N-(3,4-dichlorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-, and others .
3. 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One
- Names and Identifiers:
- Synonyms: Includes 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one, 486408-48-4, CHEMBL3233207, and others .
4. N-(5-Chloro-2-methoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)urea
- Description : This compound is also referred to as N-(5-CHLORO-2-METHOXYPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA or 1-(5-chloro-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea .
- Molecular Formula: C15H12ClF3N2O2
5. 3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea
Mechanism of Action
The mechanism of action of 3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby disrupting cellular processes. The exact pathways and targets can vary depending on the biological system being studied .
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen and one sulfur atom, known for enhancing metabolic stability and electronic properties .
- Sulfanyl-Oxoethyl Bridge : The -S-CH2-CO- group links the thiadiazole ring to a 4-methoxyphenyl substituent, which may influence solubility and receptor binding .
- Phenylurea Terminal Group : The urea moiety (-NH-CO-NH-) attached to a phenyl ring could facilitate hydrogen bonding, critical for target interactions .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities between the target compound and key analogs:
Structural Insights :
- Methoxy Substitution : The 4-methoxyphenyl group in the target compound and others (e.g., ) enhances lipophilicity and may modulate cytochrome P450 interactions.
- Sulfanyl Linkage : The -S-CH2-CO- bridge is common in bioactive thiadiazoles, facilitating electron delocalization and stability .
- Terminal Groups: Urea (target compound) vs. dichloroacetamide () vs.
Pharmacological Activity
Biological Activity
The compound 3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea is a derivative of thiadiazole and urea, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, which is known for its diverse biological activities, along with a urea moiety that enhances its pharmacological profile.
Anticancer Activity
Recent studies have evaluated the anticancer activity of this compound using various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program conducted in vitro screening against approximately sixty cancer cell lines. The results indicated that the compound exhibited low-level anticancer activity , with notable sensitivity observed in specific leukemia cell lines.
In Vitro Evaluation
The compound was tested at a concentration of 10 µM. The findings are summarized in Table 1 below:
| Cell Line | Sensitivity |
|---|---|
| Leukemia | Slightly Sensitive |
| Melanoma | Not Sensitive |
| Lung Cancer | Not Sensitive |
| Colon Cancer | Not Sensitive |
| Breast Cancer | Not Sensitive |
Only four cell lines showed slight sensitivity to the compound, indicating that further modifications may be necessary to enhance its efficacy against a broader range of cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring and urea moiety can significantly influence biological activity. The presence of substituents at specific positions on the thiadiazole ring can enhance or diminish the compound's effectiveness against cancer cells. For instance, variations in the aryl groups attached to the urea can lead to differing levels of antiproliferative effects .
Other Biological Activities
Beyond its anticancer properties, compounds containing thiadiazole and urea moieties have demonstrated various biological activities, including:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties. For example, studies have shown that related thioureas possess remarkable antimicrobial activity against pathogens such as Staphylococcus aureus .
- Antidiabetic Properties : Certain thiourea derivatives have been identified as potential antidiabetic agents, showing promising results in lowering blood glucose levels in preclinical models .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that incorporated similar structural motifs. These studies revealed that modifications to the thiadiazole ring could lead to enhanced antiproliferative effects against specific cancer cell lines. For instance, a related compound demonstrated an IC50 value comparable to established anticancer agents like sorafenib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
